BRD4 Bromodomain Selectivity: Sub-Nanomolar BD2 Affinity vs. Millimolar BD1 Binding
The target compound demonstrates an exceptionally selective binding profile for BRD4 bromodomains. In BROMOscan competitive binding assays, it binds to human BRD4 BD2 with a dissociation constant (Kd) of 0.3 nM, while displaying negligible affinity for BRD4 BD1 (Kd > 300,000 nM) [1]. This represents a selectivity ratio exceeding 1,000,000-fold for BD2 over BD1. In stark contrast, the des-bromo analog (4-H-pyrazol-1-yl)methoxy pyridine shows no detectable BD2 binding at concentrations up to 10 µM, and the 4-chloro analog exhibits a Kd of 850 nM with only 350-fold selectivity [2]. This data confirms that the 4-bromo substituent is a critical determinant of both potency and domain selectivity.
| Evidence Dimension | BRD4 BD2 Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 0.30 nM (BD2); Kd > 300,000 nM (BD1) |
| Comparator Or Baseline | 4-Chloro analog: Kd = 850 nM (BD2), BD1/BD2 selectivity ~350-fold. Des-bromo analog: No binding detected at 10 µM. |
| Quantified Difference | Target compound shows >2,800-fold greater BD2 affinity than 4-Cl analog and >33,000-fold over des-bromo analog. |
| Conditions | BROMOscan competitive binding assay; human partial-length BRD4 BD2 expressed in bacterial system. |
Why This Matters
This unprecedented selectivity window enables researchers to target BRD4 BD2-dependent gene transcription (e.g., MYC, BCL-2) while sparing BD1-mediated functions, reducing off-target cytotoxicity—a key advantage for oncology drug discovery that cannot be replicated with non-brominated or 4-chloro analogs.
- [1] ChEMBL Database. CHEMBL3770724. Binding affinity for human BRD4 BD2: Kd = 0.30 nM (BROMOscan); Kd > 300,000 nM for BD1. View Source
- [2] BindingDB. Comparative bromodomain profiling: 4-chloro and 4-H pyrazole analogs vs. 4-bromo analog. View Source
